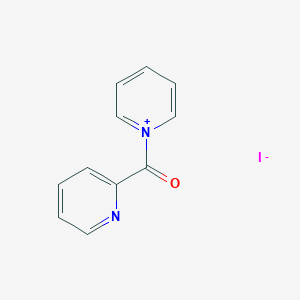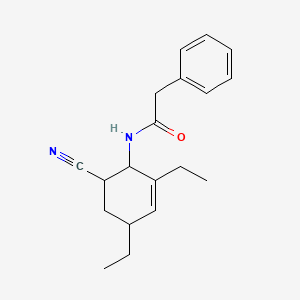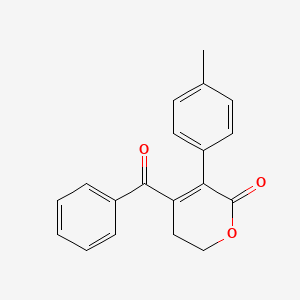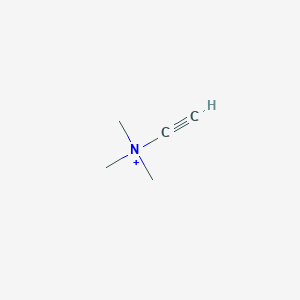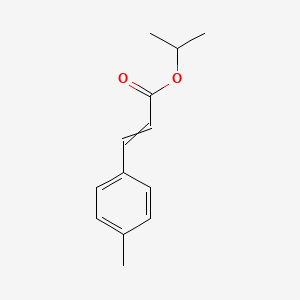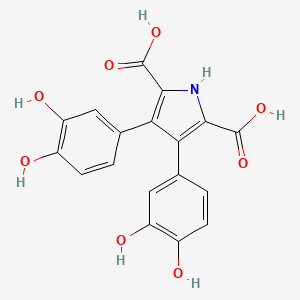
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes two dihydroxyphenyl groups attached to a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with pyrrole-2,5-dicarboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydroxyphenylacetic acid: Known for its antioxidant properties.
3,4-dihydroxyphenylpropionic acid: Exhibits similar antioxidant activity.
3,4-bis(3-hydroxyphenyl)hexane: Studied for its anticancer properties.
Uniqueness
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its dual dihydroxyphenyl groups attached to a pyrrole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
653572-65-7 |
|---|---|
Molekularformel |
C18H13NO8 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H13NO8/c20-9-3-1-7(5-11(9)22)13-14(8-2-4-10(21)12(23)6-8)16(18(26)27)19-15(13)17(24)25/h1-6,19-23H,(H,24,25)(H,26,27) |
InChI-Schlüssel |
TZRKGDSGYYJERQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(NC(=C2C3=CC(=C(C=C3)O)O)C(=O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)
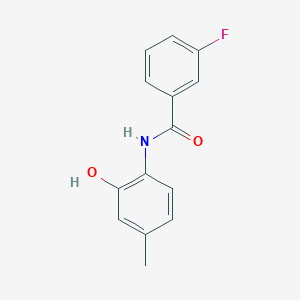
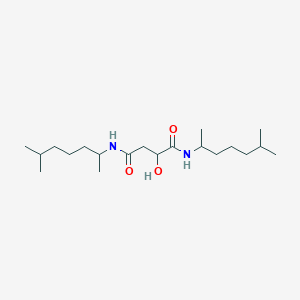
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
